Broussonin C

Description

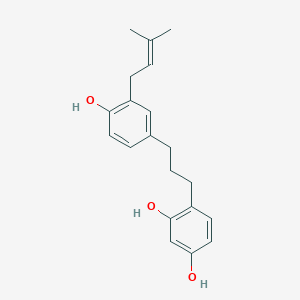

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOZGCJOTGLPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76045-49-3 | |

| Record name | 4-[3-[4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]propyl]-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Biological Activity of Broussonin C from Broussonetia kazinoki: A Technical Whitepaper

Introduction

Broussonetia kazinoki, a deciduous shrub belonging to the Moraceae family, is widely distributed across Korea, China, and Japan.[1] Traditionally, its various parts—leaves, branches, roots, and fruits—have been utilized in folk medicine for treating conditions like edema and for improving vision.[1] Modern phytochemical investigations have revealed that B. kazinoki is a rich source of bioactive compounds, primarily prenylated polyphenols, flavonoids, and alkaloids.[2][3] These constituents are responsible for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and skin-whitening properties.[1][4][2]

Among the numerous compounds isolated from B. kazinoki, Broussonin C, a prenylated 1,3-diphenylpropane, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound, focusing on its therapeutic potential. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and workflows.

Core Biological Activities and Quantitative Data

The primary and most well-documented biological activity of this compound is its potent inhibitory effect on tyrosinase, a key enzyme in melanin synthesis. This makes it a compound of significant interest for dermatological and cosmetic applications.

Table 1: Tyrosinase Inhibitory Activity of this compound

| Compound | Target Enzyme | Activity Type | IC50 Value (µM) | Source |

| This compound | Tyrosinase (Monophenolase) | Competitive Inhibition | 0.43 | [5] |

| This compound | Tyrosinase (Diphenolase) | Competitive Inhibition | 0.57 | [5] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Reports indicate that this compound exhibits significantly stronger tyrosinase inhibition compared to other related 1,3-diphenylpropanes, highlighting its potential as a skin-whitening agent.[1] The extract of B. kazinoki itself has been registered by the Korea Food and Drug Administration (KFDA) as a skin-whitening ingredient due to these potent tyrosinase inhibitory effects.[1][4] While other activities such as antioxidant and cytotoxic effects are broadly attributed to the phenolic compounds from B. kazinoki, specific quantitative data for this compound in these areas are less prevalent in the reviewed literature.

Experimental Protocols and Methodologies

The evaluation of this compound's biological activity involves several standard biochemical assays. Below are the detailed methodologies for the key experiments cited.

Tyrosinase Inhibition Assay

This assay is fundamental for determining the efficacy of this compound as a skin-whitening agent. It measures the inhibition of the enzyme tyrosinase, which catalyzes the rate-limiting step of melanin production.

-

Principle : The assay spectrophotometrically measures the enzymatic conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The reduction in the rate of dopaquinone formation in the presence of an inhibitor corresponds to the inhibitor's potency.

-

Reagents and Equipment :

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-tyrosine (substrate for monophenolase activity)

-

L-DOPA (substrate for diphenolase activity)

-

Phosphate buffer (typically pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Spectrophotometer (microplate reader)

-

-

Protocol :

-

A reaction mixture is prepared in a 96-well plate containing phosphate buffer and the test compound (this compound at various concentrations).

-

The substrate (either L-tyrosine for monophenolase or L-DOPA for diphenolase activity) is added to the mixture.

-

The reaction is initiated by adding mushroom tyrosinase to each well.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The absorbance is measured at a specific wavelength (typically 475-490 nm) at regular intervals to monitor the formation of dopachrome.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

-

Signaling Pathways Modulated by Related Broussonetia Compounds

While direct studies on this compound's impact on major signaling pathways are limited, research on other structurally similar compounds isolated from Broussonetia species provides valuable insights into potential mechanisms of action for its broader biological effects, such as anti-inflammatory and anti-cancer activities.

Anti-Inflammatory Signaling: MAPK and JAK2-STAT3 Pathways

Broussonin E, a related compound, has been shown to suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[6][7] It achieves this by modulating two key signaling cascades:

-

Inhibition of MAPK Pathway : Broussonin E inhibits the phosphorylation of ERK and p38 MAPKs, which are crucial for the production of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[6][7]

-

Activation of JAK2-STAT3 Pathway : Concurrently, it enhances the phosphorylation of JAK2 and STAT3, a pathway often associated with the expression of anti-inflammatory cytokines like IL-10 and the promotion of M2 macrophage polarization.[6][7]

Anti-Angiogenic Signaling: VEGFR-2 Pathway

Broussonin A and Broussonin B have demonstrated anti-angiogenic activity by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[8][9][10] Angiogenesis is a critical process for tumor growth and metastasis.

-

Mechanism : These broussonins inhibit VEGF-A-stimulated endothelial cell proliferation, migration, and tube formation.[8][9] This is achieved by inactivating VEGFR-2 and its downstream signaling components, including ERK, Akt, and p38, and by down-regulating integrin β1 expression, which is crucial for cell adhesion and migration.[8][9][10]

Anti-Cancer Signaling: AMPK Pathway

Kazinol C, another compound from B. kazinoki, induces antitumorigenic effects in colon cancer cells by activating AMP-activated protein kinase (AMPK).[11] AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cancer cell growth and migration.

-

Mechanism : Kazinol C induces AMPK phosphorylation, which in turn leads to the attenuation of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of cell migration and anchorage-independent growth.[11]

Conclusion and Future Directions

This compound, isolated from Broussonetia kazinoki, is a potent natural inhibitor of the tyrosinase enzyme, with well-documented competitive inhibition and low micromolar IC50 values.[5] This activity firmly establishes its potential for applications in cosmetics and dermatology for hyperpigmentation disorders.

While direct evidence for other biological activities of this compound is still emerging, the extensive research on related broussonins and kazinols from the same plant suggests a broader therapeutic potential. The demonstrated anti-inflammatory, anti-angiogenic, and anti-cancer activities of its structural analogs, acting through critical signaling pathways like MAPK, VEGFR-2, and AMPK, provide a strong rationale for further investigation into this compound. Future research should focus on quantitatively assessing the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and elucidating its specific molecular targets and mechanisms of action in relevant disease models.

References

- 1. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Broussonin E suppresses LPS-induced inflammatory response in macrophages <i>via</i> inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway [cjnmcpu.com]

- 7. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (PDF) Kazinol C from Broussonetia kazinoki activates AMP-activated protein kinase to induce antitumorigenic effects in HT-29 colon cancer cells. (2015) | Hak-Su Kim | 18 Citations [scispace.com]

Broussonin C: A Competitive Inhibitor of Tyrosinase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders and the demand for skin lightening agents have driven significant research into the identification and characterization of tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition can effectively reduce melanin production. Broussonin C, a natural isoprenylated polyphenol isolated from Broussonetia kazinoki, has emerged as a potent competitive inhibitor of tyrosinase. This technical guide provides an in-depth overview of this compound, summarizing its inhibitory activity, kinetic parameters, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action and evaluation.

Introduction to Tyrosinase and Melanogenesis

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced in a specialized organelle called the melanosome within melanocytes. The process of melanin synthesis, or melanogenesis, is a complex cascade of enzymatic and chemical reactions. Tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase, is the rate-limiting enzyme in this pathway. It catalyzes two critical initial steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[1]. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black/brown eumelanin or red/yellow pheomelanin. The inhibition of tyrosinase is a primary strategy for the development of cosmeceuticals and pharmaceuticals aimed at treating hyperpigmentation and for use as skin-lightening agents.

This compound: A Potent Natural Tyrosinase Inhibitor

This compound is a 1,3-diphenylpropane derivative that has been identified as a potent inhibitor of tyrosinase[2][3]. Its chemical structure allows it to effectively interact with the active site of the enzyme.

Inhibitory Activity and Kinetics

This compound exhibits a strong inhibitory effect on both the monophenolase and diphenolase activities of tyrosinase. It has been characterized as a competitive inhibitor, meaning it binds to the active site of the free enzyme, thereby preventing the substrate from binding. Furthermore, studies have revealed that this compound also demonstrates simple reversible slow-binding inhibition against the diphenolase activity of tyrosinase.

The following table summarizes the key quantitative data regarding the inhibitory potency of this compound against mushroom tyrosinase.

| Parameter | Value | Enzyme Activity | Reference |

| IC50 | 0.43 µM | Monophenolase | [2][3] |

| IC50 | 0.57 µM | Diphenolase | [2][3] |

| k3 | 0.0993 µM-1min-1 | Diphenolase (Slow-binding) | |

| k4 | 0.0048 min-1 | Diphenolase (Slow-binding) | |

| Kiapp | 0.0485 µM | Diphenolase (Slow-binding) |

IC50: The concentration of an inhibitor required to inhibit 50% of the enzyme activity. k3: The apparent second-order rate constant for the formation of the initial enzyme-inhibitor complex. k4: The first-order rate constant for the isomerization of the initial enzyme-inhibitor complex to the final, more stable complex. Kiapp: The apparent inhibition constant.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize this compound as a tyrosinase inhibitor.

Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)

This assay is used to determine the IC50 value of an inhibitor.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

This compound (or other test inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound at various concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

This compound solution at different concentrations (or DMSO for the control)

-

Mushroom tyrosinase solution

-

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate solution (L-DOPA or L-Tyrosine) to each well.

-

Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically 475-492 nm for dopachrome formation) in a kinetic mode for a set duration (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the initial velocity of the reaction without the inhibitor and V_inhibitor is the initial velocity with the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

-

Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

This method is used to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Procedure:

-

Perform the tyrosinase inhibition assay as described in section 3.1.

-

Use a range of substrate (L-DOPA) concentrations.

-

For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound.

-

Data Analysis:

-

Calculate the reciprocal of the initial velocities (1/V) and the reciprocal of the substrate concentrations (1/[S]).

-

Create a Lineweaver-Burk plot by plotting 1/V (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.

-

For competitive inhibition, the lines will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km) and slopes.

-

Slow-Binding Inhibition Analysis

This analysis is used to determine the kinetic parameters of slow-binding inhibitors.

Procedure:

-

The experimental setup is similar to the standard inhibition assay.

-

The reaction is initiated by the addition of the enzyme to a mixture containing the substrate and the inhibitor.

-

The progress of the reaction (product formation over time) is monitored continuously for an extended period to observe the transition from the initial velocity to the steady-state velocity.

-

Data Analysis:

-

The reaction progress curves are fitted to the equation for slow-binding inhibition to determine the rate constants k3 and k4, and the apparent inhibition constant Kiapp.

-

Visualizing the Mechanisms and Pathways

Melanogenesis Signaling Pathway

The following diagram illustrates the key signaling cascade leading to melanin synthesis, highlighting the central role of tyrosinase.

Caption: The melanogenesis signaling pathway initiated by UVB radiation, leading to the production of melanin.

Experimental Workflow for Determining Competitive Inhibition

The following diagram outlines the workflow for characterizing a competitive inhibitor using enzyme kinetics and Lineweaver-Burk plot analysis.

Caption: Workflow for determining the competitive inhibition mechanism of this compound.

Logical Relationship of Competitive Inhibition

This diagram illustrates the binding interactions in competitive inhibition.

Caption: Binding scheme for a competitive inhibitor with an enzyme and its substrate.

Conclusion

This compound has demonstrated significant potential as a tyrosinase inhibitor, exhibiting a competitive mechanism of action and notable potency with low micromolar IC50 values. Its characterization through established spectrophotometric and kinetic assays provides a solid foundation for its further investigation and development. The detailed experimental protocols and visual representations of the underlying biochemical pathways and experimental workflows presented in this guide offer a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetology, and drug discovery. Further studies, including in vivo and clinical trials, are warranted to fully elucidate the therapeutic and commercial potential of this compound as a safe and effective agent for managing hyperpigmentation.

References

Investigating the Antioxidant Potential of Broussonin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, there is a growing interest in the identification and characterization of novel antioxidant compounds. Broussonin C, a prenylated flavonoid isolated from the bark of Broussonetia papyrifera, has emerged as a compound of interest due to its potential antioxidant properties. This technical guide provides an in-depth overview of the methodologies and signaling pathways relevant to the investigation of this compound's antioxidant potential.

Data Presentation: In Vitro Antioxidant and Cytotoxic Activities

Quantitative assessment of a compound's antioxidant efficacy and its potential cytotoxicity are crucial first steps in its evaluation as a therapeutic agent. The following tables summarize the typical data generated from key in vitro assays.

Note: The following data for this compound are illustrative placeholders. Actual experimental values would need to be determined empirically.

Table 1: Free Radical Scavenging Activity of this compound

| Assay Type | Radical | This compound IC₅₀ (µM) | Ascorbic Acid IC₅₀ (µM) (Positive Control) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | [Insert Experimental Value] | [Insert Experimental Value] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | [Insert Experimental Value] | [Insert Experimental Value] |

IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Cellular Antioxidant Activity of this compound

| Cell Line | Assay | This compound EC₅₀ (µM) | Quercetin EC₅₀ (µM) (Positive Control) |

| HepG2 | CAA | [Insert Experimental Value] | [Insert Experimental Value] |

EC₅₀ (half-maximal effective concentration) is the concentration of the compound required to provide 50% of the maximal antioxidant effect in a cellular environment.

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |

| HepG2 | MTT | [Insert Experimental Value] | [Insert Experimental Value] |

| HEK293 | MTT | [Insert Experimental Value] | [Insert Experimental Value] |

IC₅₀ (half-maximal inhibitory concentration) in this context is the concentration of the compound that reduces cell viability by 50%.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of this compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant compound will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[1]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control, ascorbic acid.

-

Assay Procedure:

-

To each well of a 96-well plate, add 100 µL of the this compound or ascorbic acid dilutions.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the blank well, add 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [ (A_control - A_sample) / A_control ] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[2][3]

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Methanol or ethanol

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol or ethanol and create a series of dilutions. Prepare similar dilutions for the positive control, Trolox.

-

Assay Procedure:

-

Add 20 µL of the this compound or Trolox dilutions to the wells of a 96-well plate.

-

Add 180 µL of the working ABTS•+ solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: The percentage of ABTS•+ scavenging is calculated as follows:

-

% Scavenging = [ (A_control - A_sample) / A_control ] * 100

-

Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.

-

-

IC₅₀ Determination: The IC₅₀ value is determined from a plot of scavenging percentage against the concentration of this compound.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of the fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. This assay provides a more biologically relevant measure of antioxidant activity as it accounts for cellular uptake and metabolism.[4]

Materials:

-

This compound

-

HepG2 human liver cancer cells

-

Williams' Medium E

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

DCFH-DA

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Quercetin (positive control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Culture HepG2 cells in Williams' Medium E supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the HepG2 cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment:

-

Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin, along with 25 µM DCFH-DA.

-

Incubate for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH solution to each well.

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

-

Calculation:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

-

The CAA unit is calculated as:

-

CAA unit = 100 - (AUC_sample / AUC_control) * 100

-

-

-

EC₅₀ Determination: The EC₅₀ value is the concentration of this compound required to produce a 50% reduction in fluorescence compared to the control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[5]

Materials:

-

This compound

-

HepG2 and HEK293 cells

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Doxorubicin (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or doxorubicin. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation:

-

Cell Viability (%) = (Absorbance_sample / Absorbance_control) * 100

-

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting cell viability against the concentration of this compound and calculating the concentration that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of many natural compounds are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems. A key pathway in this regard is the Keap1-Nrf2-ARE pathway.

The Keap1-Nrf2-ARE Signaling Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[6] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[5][7] This binding initiates the transcription of a battery of phase II detoxification enzymes and antioxidant proteins, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8][9]

The potential of this compound to activate this pathway would represent a significant indirect antioxidant mechanism.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.

Conclusion

This technical guide provides a comprehensive framework for investigating the antioxidant potential of this compound. By employing the detailed experimental protocols for in vitro and cellular assays, researchers can generate robust and reproducible data. Furthermore, elucidation of the compound's interaction with key signaling pathways, such as the Keap1-Nrf2-ARE pathway, will provide critical insights into its mechanism of action. The systematic application of these methodologies will be instrumental in determining the viability of this compound as a novel antioxidant agent for further drug development.

References

- 1. iris.uniroma1.it [iris.uniroma1.it]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of natural compounds on NRF2/KEAP1 signaling in periodontitis: a potential use to prevent age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Broussonin C: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Structure, Chemical Properties, and Biological Activities of a Potent Tyrosinase Inhibitor

Introduction

Broussonin C is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its potent biological activities.[1] Isolated from plants of the Broussonetia genus, such as Broussonetia kazinoki and Broussonetia papyrifera, this 1,3-diphenylpropane derivative has demonstrated notable potential as a tyrosinase inhibitor, making it a compelling candidate for applications in cosmetics and medicine for the treatment of hyperpigmentation disorders.[2][3] Furthermore, emerging research suggests its involvement in various cellular signaling pathways, indicating a broader therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols, and known biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound possesses a unique 1,3-diphenylpropane backbone substituted with hydroxyl and prenyl groups, which are crucial for its biological activity. Its systematic IUPAC name is 4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol | [4] |

| Synonyms | This compound, 4-[3-[4-Hydroxy-3-(3-methyl-2-butenyl)phenyl]propyl]-1,3-benzenediol | [4] |

| CAS Number | 76045-49-3 | [1] |

| Molecular Formula | C₂₀H₂₄O₃ | [1] |

| Molecular Weight | 312.4 g/mol | [1] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| XLogP3-AA | 5.5 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 6 | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Description |

| ¹H-NMR | The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the two phenyl rings, the propyl chain, and the prenyl group. Specific chemical shifts and coupling constants can be found in specialized literature and databases. |

| ¹³C-NMR | The carbon-13 NMR spectrum displays resonances for the 20 carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the propyl and prenyl groups, and the carbons attached to hydroxyl groups. |

| Mass Spectrometry | The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the propyl chain and prenyl group. |

Experimental Protocols

Extraction and Isolation of this compound from Broussonetia kazinoki

The following protocol is a generalized procedure for the extraction and isolation of this compound from the root barks of Broussonetia kazinoki, based on established methodologies.[3]

Workflow for Extraction and Isolation of this compound

Caption: A generalized workflow for the extraction and isolation of this compound.

-

Preparation of Plant Material: The root barks of Broussonetia kazinoki are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material (e.g., 650 g) is extracted with 94% ethanol (e.g., 3 x 6 L) using sonication at room temperature.[3] The extracts are then combined.

-

Concentration: The combined ethanol extract is concentrated under reduced pressure to yield a crude extract.[3]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and butanol.[3]

-

Column Chromatography: The dichloromethane fraction, which typically shows high tyrosinase inhibitory activity, is subjected to silica gel column chromatography.[3] The column is eluted with a gradient of hexane and ethyl acetate.

-

Fraction Collection and Further Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.[3]

-

Final Purification: The final purification is achieved by semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[3]

Tyrosinase Inhibition Assay

The following is a representative protocol for assessing the tyrosinase inhibitory activity of this compound.[5][6]

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer at a pH of 6.8.

-

Mushroom Tyrosinase: Prepare a solution of mushroom tyrosinase (e.g., 1500 U/mL) in the phosphate buffer.

-

L-Tyrosine Solution: Prepare a substrate solution of L-tyrosine (e.g., 1.5 mM) in the phosphate buffer.[7]

-

This compound Solution: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.

-

Positive Control: A solution of a known tyrosinase inhibitor, such as kojic acid, is prepared.[6]

-

-

Assay Procedure:

-

In a 96-well microplate, add the test samples (this compound at different concentrations), the positive control, and a blank (buffer with DMSO).

-

To each well, add the mushroom tyrosinase solution and incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).[7]

-

Initiate the reaction by adding the L-tyrosine solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[7] Readings can be taken at regular intervals to monitor the reaction kinetics.

-

-

Calculation of Inhibition:

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with this compound.

-

The IC₅₀ value, the concentration of this compound that inhibits 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

Biological Activity and Signaling Pathways

This compound is a competitive inhibitor of tyrosinase, targeting both the monophenolase and diphenolase activities of the enzyme.[2] It has demonstrated potent inhibitory effects with IC₅₀ values of 0.43 μM for monophenolase and 0.57 μM for diphenolase.[1]

While the direct signaling pathways modulated by this compound are still under active investigation, studies on related compounds and extracts from Broussonetia species provide insights into its potential mechanisms of action. For instance, Broussonin E, a structurally similar compound, has been shown to suppress inflammatory responses in macrophages by inhibiting the MAPK (ERK and p38) pathway and enhancing the JAK2-STAT3 signaling pathway.[8] Extracts from Broussonetia papyrifera have been found to inhibit NF-κB transcriptional activity and suppress pro-inflammatory gene expression through the activation of AMPK.[9] In the context of melanogenesis, flavonoids have been shown to modulate signaling pathways such as Akt/GSK-3β and MEK/ERK.[10]

Hypothesized Anti-inflammatory Signaling Pathway of Broussonin Analogs

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(3-(4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)propyl)-1,3-benzenediol | C20H24O3 | CID 442289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. activeconceptsllc.com [activeconceptsllc.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broussonin E suppresses LPS-induced inflammatory response in macrophages <i>via</i> inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway [cjnmcpu.com]

- 9. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Broussonin C: A Review of Preliminary Studies

A comprehensive search of available scientific literature has revealed a notable absence of specific preliminary in vitro studies on the cytotoxicity of Broussonin C. Consequently, this guide cannot provide quantitative data, detailed experimental protocols, or specific signaling pathway visualizations directly related to this compound's cytotoxic effects.

While research on the Broussonetia genus has identified various compounds with cytotoxic properties, specific data for this compound remains elusive. This technical guide will, therefore, outline the general methodologies and approaches commonly used in the in vitro assessment of cytotoxicity for related compounds, such as other prenylated flavonoids, to provide a framework for potential future studies on this compound.

General Methodologies for In Vitro Cytotoxicity Assessment

The following sections describe standard experimental protocols that would be applicable to the study of this compound's cytotoxic potential.

Cell Viability Assays

Cell viability assays are fundamental in determining the concentration-dependent cytotoxic effects of a compound. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell viability by 50%, is a key parameter derived from these assays.[1][2]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.[3]

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for specific time intervals (e.g., 24, 48, 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells. Various assays can detect the different stages of apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at concentrations around the determined IC50 value.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Cytotoxic compounds can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Experimental Protocol: Propidium Iodide (PI) Staining for DNA Content

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Cell Fixation: Cells are harvested, washed, and fixed in cold ethanol (e.g., 70%).

-

Staining: Fixed cells are treated with RNase A and stained with a solution containing the DNA-intercalating dye, Propidium Iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Potential Signaling Pathways

While no specific signaling pathways have been identified for this compound, studies on other prenylated flavonoids from the Broussonetia genus, such as Broussochalcone A, suggest potential mechanisms of action. For example, Broussochalcone A has been shown to exert its cytotoxic effects by promoting the degradation of β-catenin, thereby inhibiting a key signaling pathway in colorectal and liver cancers.[3] Other related compounds have been implicated in the modulation of MAPK signaling pathways.[4] Future research on this compound could investigate these and other common cancer-related signaling pathways.

Experimental Workflow for Cytotoxicity Studies

The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of a compound's cytotoxicity.

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Potential Apoptosis Signaling Pathway

Based on studies of other cytotoxic agents, a potential signaling pathway that could be investigated for this compound is the intrinsic apoptosis pathway.

Caption: A hypothetical intrinsic apoptosis pathway for this compound.

References

- 1. Cytotoxic constituents from the leaves of Broussonetia papyrifera. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]

Unveiling the Anti-inflammatory Potential of Broussonin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory effects of Broussonin C, a phenolic compound with significant therapeutic potential. This document delves into the molecular mechanisms, summarizes key quantitative data, and outlines detailed experimental protocols to facilitate further research and development in this area.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators while enhancing the expression of anti-inflammatory molecules.[1][2][3][4] This dual action suggests a comprehensive approach to mitigating inflammation.

The primary mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38.[1][3][5] Concurrently, this compound activates the Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][3][6] This orchestrated modulation of signaling cascades leads to a reduction in the expression of pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][2][3] Furthermore, it promotes an anti-inflammatory phenotype by upregulating mediators like Interleukin-10 (IL-10), CD206, and Arginase-1 (Arg-1).[1][2][3]

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Mediator | Concentration of this compound (µM) | Inhibition (%) | Reference |

| TNF-α release | 20 | Significant | [3] |

| iNOS mRNA | 20 | Significant | [3] |

| IL-6 mRNA | 20 | Significant | [3] |

| IL-1β mRNA | 20 | Significant | [3] |

| COX-2 mRNA | 20 | Significant | [3] |

Table 2: Effect of this compound on Anti-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Mediator | Concentration of this compound (µM) | Induction | Reference |

| IL-10 mRNA | 20 | Significant | [3] |

| CD206 mRNA | 20 | Significant | [3] |

| Arg-1 mRNA | 20 | Significant | [3] |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for a specified duration (e.g., 3 hours) before stimulation with 1 µg/mL of LPS for the indicated time.[7]

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. RAW 264.7 cells are seeded in 96-well plates and treated with different concentrations of this compound for 24 hours.[7] Following treatment, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.[8]

Nitric Oxide (NO) Production Assay (Griess Test)

The production of nitric oxide is measured in the cell culture supernatant using the Griess reagent. RAW 264.7 cells are pre-treated with this compound and then stimulated with LPS. After the incubation period, the supernatant is collected and mixed with an equal volume of Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is determined using a sodium nitrite standard curve.[7]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

The concentrations of cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits. The assay is performed according to the manufacturer's instructions. Briefly, supernatants from treated and control cells are added to antibody-coated plates. After incubation and washing steps, a detection antibody and a substrate solution are added. The colorimetric reaction is stopped, and the absorbance is read at the appropriate wavelength.[9]

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from RAW 264.7 cells using a suitable RNA isolation kit. The RNA is then reverse-transcribed into cDNA. qRT-PCR is performed using gene-specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, IL-10, CD206, Arg-1, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[9]

Western Blot Analysis

To analyze the phosphorylation of MAPK and STAT3 proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK, p38, and STAT3. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[8]

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties by targeting the MAPK and JAK-STAT signaling pathways. The presented data and protocols provide a solid foundation for further investigation into its therapeutic applications. Future research should focus on in vivo studies to validate these findings in animal models of inflammatory diseases. Furthermore, exploring the structure-activity relationship of this compound and its analogs could lead to the development of more potent and specific anti-inflammatory agents. The detailed methodologies provided herein are intended to standardize experimental approaches and accelerate the translation of this promising natural compound into clinical practice.

References

- 1. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]

- 3. Broussonin E suppresses LPS-induced inflammatory response in macrophages <i>via</i> inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway [cjnmcpu.com]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Broussonin C Cell Viability Assay Using MTT

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonin C is a phenolic compound isolated from the bark of Broussonetia kazinoki. Emerging research has highlighted the potential of this compound and its analogues as modulators of key cellular signaling pathways involved in cell proliferation, inflammation, and angiogenesis. Notably, related compounds such as Broussonin A, B, and E have been shown to impact the MAPK and PI3K/Akt signaling cascades, which are critical regulators of cell fate. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. This protocol provides a detailed method for determining the effect of this compound on cell viability using the MTT assay.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for evaluating cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow

The following diagram illustrates the major steps involved in the this compound cell viability assay using MTT.

Postulated Signaling Pathway of this compound Action

Based on the known effects of Broussonin analogues, this compound may exert its effects on cell viability by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer. These pathways play a crucial role in regulating cell proliferation, survival, and apoptosis. The diagram below illustrates a potential mechanism of action.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend the cells in complete medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Preparation of this compound Working Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity.

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound working solutions to the respective wells.

-

Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration) and a blank group (medium only, no cells).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.[2]

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[1]

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of this compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve (percentage of cell viability vs. log of this compound concentration).

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.

| This compound Conc. (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |

| Vehicle Control (0) | 1.25 ± 0.08 | 100 ± 6.4 |

| 0.1 | 1.21 ± 0.07 | 96.8 ± 5.6 |

| 1 | 1.10 ± 0.06 | 88.0 ± 4.8 |

| 10 | 0.85 ± 0.05 | 68.0 ± 4.0 |

| 50 | 0.52 ± 0.04 | 41.6 ± 3.2 |

| 100 | 0.28 ± 0.03 | 22.4 ± 2.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in blank wells | Contamination of media or reagents. | Use fresh, sterile reagents and media. |

| Low absorbance values | Insufficient cell number or incubation time. | Optimize cell seeding density and MTT incubation time. |

| Inconsistent results between replicates | Uneven cell seeding or pipetting errors. | Ensure proper mixing of cell suspension before seeding and use calibrated pipettes. |

| Precipitate formation in stock solution | Poor solubility of this compound. | Gently warm the stock solution or try a different solvent. |

By following this detailed protocol, researchers can effectively evaluate the impact of this compound on cell viability and gain valuable insights into its potential as a therapeutic agent.

References

Application Notes and Protocols for the Quantification and Analysis of Broussonin C by HPLC

These application notes provide a detailed framework for the quantification and analysis of Broussonin C using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a prenylated flavonoid commonly found in plants of the Broussonetia genus, such as Broussonetia kazinoki and Broussonetia papyrifera. It has garnered interest in the scientific community for its potential biological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This document outlines a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from plant material. The efficiency of the extraction may vary depending on the plant matrix.

Protocol for Extraction from Broussonetia Leaf Powder:

-

Weigh 1.0 g of dried and powdered Broussonetia leaves into a 50 mL conical tube.

-

Add 20 mL of 80% methanol (v/v) to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasonication for 30 minutes in a sonicator bath maintained at 40°C.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times.

-

Pool the supernatants from all three extractions.

-

Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at 50°C.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis

This section details the chromatographic conditions for the quantification of this compound.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Instrument | HPLC system with UV-Vis or Diode Array Detector (DAD) |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

Data Presentation

The following tables summarize the quantitative data for the validation of the representative HPLC method for this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: HPLC Method Validation Parameters

| Parameter | Result |

| **Linearity (R²) ** | > 0.999 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | 0.15 |

| Limit of Quantification (LOQ) (µg/mL) | 0.50 |

Table 2: Precision of the HPLC Method

| Precision | Relative Standard Deviation (RSD) |

| Intra-day Precision | < 2.0% |

| Inter-day Precision | < 3.0% |

Table 3: Accuracy of the HPLC Method

| Spiked Concentration (µg/mL) | Mean Recovery (%) |

| 2.5 | 98.5 |

| 25 | 101.2 |

| 75 | 99.8 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from sample preparation to data analysis.

Application Note and Protocol: Preparation of Broussonin C Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Broussonin C is a natural phenolic compound isolated from plants such as Broussonetia papyrifera[1]. It is recognized as a competitive inhibitor of tyrosinase, impacting both monophenolase and diphenolase activity[1][2][3]. Due to its biological activities, this compound is a compound of interest in various research fields. Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical Data and Solubility

Summarized below are the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₃ | [1][2][4][5] |

| Molecular Weight | 312.4 g/mol | [2][4][5][6] |

| Appearance | Powder | [3][6] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, etc. | [1][3] |

| Purity | Typically ≥98% | [1] |

| Storage (Powder) | -20°C for up to 3 years | [6] |

| Storage (Solution) | -80°C for up to 1 year or -20°C for 2 weeks | [1][6] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1. Materials

-

This compound powder (purity ≥98%)

-

Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Calculations

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

-

Molecular Weight (MW) of this compound: 312.4 g/mol

-

Desired Concentration: 10 mM

-

Desired Volume: 1 mL (as an example)

Calculation: Mass (mg) = 10 mmol/L * 312.4 g/mol * 0.001 L Mass (mg) = 3.124 mg

Therefore, 3.124 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.

3.3. Procedure

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent condensation[1].

-

Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 3.124 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the desired volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

-

Storage: Store the aliquots in tightly sealed vials at -20°C for short-term use (up to two weeks) or at -80°C for long-term storage (up to one year)[1][6].

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution in DMSO.

Safety and Handling

-

Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

DMSO is a potent solvent and can facilitate the absorption of substances through the skin[7]. Exercise caution to avoid direct contact.

-

Refer to the Safety Data Sheet (SDS) for both this compound and DMSO for comprehensive safety information.

References

- 1. This compound | CAS:76045-49-3 | Manufacturer ChemFaces [chemfaces.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 76045-49-3 [chemicalbook.com]

- 4. 4-(3-(4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)propyl)-1,3-benzenediol | C20H24O3 | CID 442289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. This compound | Tyrosinase | Antifection | TargetMol [targetmol.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Determination of Broussonin C Antioxidant Activity using the DPPH Method

Audience: Researchers, scientists, and drug development professionals.

Introduction: Broussonin C is a prenylated flavanoid isolated from the paper mulberry (Broussonetia kazinoki). Like many phenolic compounds, it is investigated for its various biological activities, including its potential as an antioxidant. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free-radical scavenging capacity of compounds.[1][2] This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3] The reduction of the DPPH radical is visually apparent as a color change from deep violet to a pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[4] These application notes provide a detailed protocol for assessing the antioxidant potential of this compound using the DPPH method.

Principle of the DPPH Assay

The DPPH assay is based on a straightforward chemical reaction. The DPPH molecule is a stable free radical due to the delocalization of its spare electron across the molecule.[4] This delocalization gives it a deep violet color, with a maximum absorbance around 517 nm. When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, such as this compound, the DPPH radical is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction leads to a loss of the violet color. The degree of discoloration is directly proportional to the number of electrons or hydrogen atoms captured, and thus reflects the radical-scavenging activity of the antioxidant compound.

References

Application Note: In Vitro Tyrosinase Inhibition Assay for Broussonin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a key, copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the identification and characterization of tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-whitening agents and treatments for hyperpigmentation.[2] Broussonin C, a natural compound isolated from Broussonetia kazinoki and Broussonetia papyrifera, has been identified as a potent tyrosinase inhibitor.[3][4][5] This document provides a detailed protocol for assessing the in vitro tyrosinase inhibitory activity of this compound.

Mechanism of Action

This compound acts as a competitive inhibitor of tyrosinase.[3][4] This mode of inhibition indicates that this compound likely binds to the active site of the enzyme, thereby preventing the substrate (L-tyrosine or L-DOPA) from binding and being converted to product. Some studies also suggest it may exhibit simple reversible slow-binding inhibition against the diphenolase activity of tyrosinase.[5]

Quantitative Data Summary

The inhibitory potency of this compound against mushroom tyrosinase is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target Enzyme Activity | IC50 Value (μM) |

| This compound | Monophenolase | 0.43[3] |

| This compound | Diphenolase | 0.57[3] |

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol details the procedure for measuring the inhibitory effect of this compound on the activity of mushroom tyrosinase using a 96-well plate reader.

I. Materials and Reagents

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

This compound

-

L-Tyrosine (Substrate for monophenolase activity)

-

L-DOPA (Substrate for diphenolase activity)

-

Kojic Acid (Positive Control)

-

Phosphate Buffer (50 mM, pH 6.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475-510 nm

II. Preparation of Solutions

-